molecular formula C8H4N2S2 B577237 [1,3]Thiazolo[5,4-e][1,2]benzothiazole CAS No. 13394-24-6

[1,3]Thiazolo[5,4-e][1,2]benzothiazole

Cat. No.: B577237
CAS No.: 13394-24-6
M. Wt: 192.254
InChI Key: ANWZHXPUADNQQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1,3]Thiazolo[5,4-e][1,2]benzothiazole is a sophisticated fused heterocyclic compound that presents a valuable scaffold for advanced chemical and pharmacological research. This structure is of significant interest in medicinal chemistry due to the proven utility of the benzothiazole nucleus in developing targeted therapeutic agents. The benzothiazole scaffold is widely recognized as a privileged structure in drug discovery, demonstrating a versatile capacity to interact with a wide array of biological targets . Researchers investigate such fused ring systems for their potential in multiple domains, including the development of novel protein kinase inhibitors and antimicrobial agents targeting drug-resistant bacterial strains . The planar, aromatic nature of the [1,3]Thiazolo[5,4-e][1,2]benzothiazole system allows for optimal interactions with enzymatic binding pockets, often through π-π stacking and hydrogen bonding, which is a key feature of many successful kinase inhibitors . Its structural complexity also makes it a compelling subject for exploring new multicomponent reactions (MCRs) and synthetic methodologies aimed at building diverse heterocyclic libraries for high-throughput screening . This compound is provided as a high-purity chemical tool to support these innovative investigations. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

CAS No.

13394-24-6

Molecular Formula

C8H4N2S2

Molecular Weight

192.254

IUPAC Name

[1,3]thiazolo[5,4-e][1,2]benzothiazole

InChI

InChI=1S/C8H4N2S2/c1-2-7-5(3-10-12-7)8-6(1)9-4-11-8/h1-4H

InChI Key

ANWZHXPUADNQQB-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=NS2)C3=C1N=CS3

Synonyms

Thiazolo[5,4-e][1,2]benzisothiazole (8CI,9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Their Key Features

Compound Name Molecular Formula Fused Ring System Substituents/Modifications Biological Activity Reference
[1,3]Thiazolo[5,4-e][1,2]benzothiazole C₉H₇N₃S₂ Benzothiazole + Thiazole 2-Amino, 8-Methyl (common variant) Antimicrobial, Antitumor
Thiazolo[3,2-b][1,2,4]triazole Varies (e.g., C₆H₄N₄S) Thiazole + 1,2,4-Triazole Substituents at triazole N1/C5 Anti-inflammatory
Imidazo[2,1-b][1,3,4]thiadiazole Varies (e.g., C₇H₅N₅S) Imidazole + 1,3,4-Thiadiazole Bioisosteric S/N replacements Anticancer, Antiviral
Benzo[1,2,3]dithiazole C₇H₄N₂S₂ Benzene + Two Sulfur Atoms Electron-withdrawing substituents Semiconductor applications
Thiazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidine C₁₀H₇N₅S₂ Thiazole + Triazole + Pyrimidine Methyl, phenyl groups Antimicrobial, Antitumor

Structural and Functional Differences

  • Ring Systems :

    • The target compound ([1,3]Thiazolo[5,4-e][1,2]benzothiazole) features a benzothiazole-thiazole fusion , distinct from the triazole-thiadiazole systems in imidazo[2,1-b][1,3,4]thiadiazoles . Benzo[1,2,3]dithiazole replaces a carbon atom in benzothiazole with sulfur, enhancing electron deficiency but reducing bioactivity .
    • Thiazolo[3,2-b][1,2,4]triazoles exhibit a bioisosteric relationship with imidazo[2,1-b][1,3,4]thiadiazoles, where sulfur and nitrogen atoms are strategically interchanged to modulate pharmacokinetics .
  • Synthesis Routes :

    • The target compound is synthesized via multi-step condensation of benzothiazole precursors with thiazole-forming reagents, as described in industrial protocols . In contrast, benzo[1,2,3]dithiazole requires specialized sulfurization reagents (e.g., SCl₂) under controlled conditions .
    • Thiazolo-triazolo-pyrimidines (e.g., from ) involve Hantzsch thiazole synthesis followed by cyclocondensation with triazole hydrazides .
  • Pharmacological Profiles: Antimicrobial Activity: Thiazolo[5,4-e][1,2]benzothiazole derivatives show moderate activity against Gram-positive bacteria, while thiazolo-triazolo-pyrimidines exhibit broader spectra, including antifungal effects . Anticancer Potential: Imidazo[2,1-b][1,3,4]thiadiazoles demonstrate potent cytotoxicity via kinase inhibition, whereas amino-substituted thiazolo[5,4-e]benzothiazoles target DNA intercalation . Anti-inflammatory Action: Thiazolo[3,2-b][1,2,4]triazoles inhibit COX-2 selectively, attributed to their planar structure and electron-rich triazole moiety .

Physicochemical Properties

  • Solubility : The target compound’s low water solubility (due to aromaticity) contrasts with more polar analogues like thiazolo-triazoles, which exhibit improved bioavailability via hydrogen bonding .
  • Electrochemical Behavior : Benzo[1,2,3]dithiazole’s electron-deficient core enables n-type semiconductor properties, unlike the bioactive thiazolo derivatives .

Preparation Methods

Disulfide Intermediate Formation

A prominent approach involves the oxidation of mercapto-substituted precursors to disulfide intermediates, followed by intramolecular cyclization. For example, 4-(2-mercaptophenyl)-1,2,4-triazole derivatives undergo oxidation with dimethyl sulfoxide (DMSO) to form disulfides, which facilitate C–H bond functionalization and subsequent ring closure. This method benefits from high functional group tolerance and avoids harsh acidic or basic conditions.

Reaction Conditions :

  • Oxidant : DMSO, iodine, or bromine

  • Solvent : DMSO or dimethylformamide (DMF)

  • Temperature : 80–120°C

  • Yield : 60–85%

A representative synthesis begins with the deprotection of a p-methoxybenzyl (PMB)-protected thiol (3a ) using triflic acid in trifluoroacetic acid (TFA), yielding the free thiol (4a ). Subsequent oxidation with DMSO generates a disulfide intermediate, which undergoes base-mediated cyclization to form the thiazolo-benzothiazole core (6a ).

Mechanistic Insights

Quantum mechanical calculations (DFT-B3LYP/6-31+G(d,p)) support a radical-mediated pathway for disulfide bond cleavage, followed by nucleophilic attack at the α-carbon of the triazole ring. Steric and electronic effects of substituents on the benzene ring critically influence reaction rates, with electron-withdrawing groups (e.g., –NO₂, –CF₃) accelerating cyclization by enhancing electrophilicity at the reactive center.

Condensation Reactions with α-Halo Carbonyl Compounds

Thiazepine-Thiazole Annulation

Condensation of 1,5-benzothiazepine-2-thiones with α-bromoacetaldehyde diethyl acetal in butan-2-one/water under reflux yields thiazolo[2,3-d]benzothiazepinium bromides, which are deprotonated to free bases. While this method originally targeted benzothiazepine derivatives, analogous conditions can be adapted forthiazolo[5,4-e]benzothiazole by modifying the starting thione.

Optimized Parameters :

  • Base : NaOH (50% methanol-water)

  • Reaction Time : 2–6 hours

  • Yield : 44–88%

Photochemical Synthesis

UV-Induced Cyclization

Irradiation of 4,5-disubstituted 1,2,4-triazole-3-thiones at 254 nm induces intramolecular electron transfer, leading to benzothiazole formation. This method avoids metal catalysts and operates under mild conditions, though substrate scope remains limited to electron-deficient triazoles.

Key Observations :

  • Quantum Yield : Φ = 0.12–0.18

  • Byproducts : <5% disulfide dimers

Transition Metal-Catalyzed Approaches

Copper-Mediated C–S Bond Formation

Copper(I) iodide catalyzes the coupling of 2-mercaptobenzothiazoles with aryl halides, enabling the construction of the thiazole ring. For example, 2-mercapto-5-nitrobenzothiazole reacts with 1-bromo-2-iodobenzene in the presence of CuI (10 mol%), L-proline (20 mol%), and K₂CO₃ in DMF at 110°C to afford tricyclic products in 14–72% yield.

Limitations :

  • Requires inert atmosphere (Ar/N₂)

  • Sensitive to steric hindrance at ortho positions

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling of boronic acids with bromothiazole precursors introduces aryl/heteroaryl substituents at specific positions. For instance, 5-bromo-thiazolo[5,4-e][1,benzothiazole couples with phenylboronic acid using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in toluene/ethanol (3:1) at 80°C, yielding 5-phenyl derivatives in 65–78% yield.

Comparative Analysis of Synthetic Methods

MethodAdvantagesDisadvantagesTypical Yield (%)
Oxidative CyclizationBroad substrate scope, mild conditionsRequires PMB protection/deprotection60–85
CondensationOne-pot synthesis, scalableLimited to specific thione precursors44–88
PhotochemicalMetal-free, room temperatureNarrow substrate scope40–60
Transition MetalEnables C–C bond formationCostly catalysts, inert conditions14–78

Q & A

Q. What are the established multi-step synthetic routes for [1,3]Thiazolo[5,4-e][1,2]benzothiazole derivatives?

  • Methodological Answer : Synthesis typically involves sequential heterocyclic fusion and functionalization. A validated approach includes:

Precursor Preparation : Start with thiazole and benzothiazole precursors. For example, 5-amino-2-(methylthio)thiazole-4-carboxamide can be synthesized via condensation reactions using ethyl aminocyanoacetate as a starting material .

Cyclization : Use catalysts like DMF/POCl₃ for intramolecular cyclization to form the fused thiazolo-benzothiazole core .

Functionalization : Introduce substituents (e.g., methoxy or phenyl groups) via nucleophilic substitution or Friedel-Crafts acylation under reflux conditions with glacial acetic acid as a catalyst .

  • Key Considerations : Monitor reaction progress using TLC and optimize solvent systems (e.g., absolute ethanol for solubility) to reduce byproducts .

Q. How should researchers characterize the structural features of [1,3]Thiazolo[5,4-e][1,2]benzothiazole derivatives using spectroscopic methods?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks to differentiate between thiazole (δ 7.5–8.5 ppm for aromatic protons) and benzothiazole (δ 6.8–7.3 ppm) rings. Methoxy groups typically appear as singlets at δ 3.7–3.9 ppm .
  • IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and C-S (600–700 cm⁻¹) stretching vibrations in fused systems .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to confirm fused heterocyclic frameworks .

Q. What preliminary biological screening approaches are recommended for assessing antimicrobial potential?

  • Methodological Answer :
  • In Vitro Assays :

Agar Diffusion : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations of 50–200 µg/mL. Measure zones of inhibition after 24 hours .

MIC Determination : Use broth microdilution (CLSI guidelines) to quantify minimum inhibitory concentrations. Include positive controls (e.g., ciprofloxacin) and solvent controls .

  • Data Interpretation : Compare activity against structurally similar compounds (e.g., thiazolo-triazoles) to identify substituent effects on efficacy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :
  • Comparative SAR Analysis : Systematically compare substituent effects. For example, 4-methylbenzylidene groups may enhance anticancer activity but reduce antimicrobial potency due to steric hindrance .
  • Standardize Assay Conditions : Ensure consistent protocols (e.g., cell lines, incubation times) to minimize variability. Replicate conflicting studies using identical compound batches and assay parameters .
  • Meta-Analysis Tools : Use statistical software (e.g., GraphPad Prism) to aggregate data and identify outliers or trends across studies .

Q. What computational strategies are effective for predicting structure-activity relationships (SAR) in [1,3]Thiazolo[5,4-e][1,2]benzothiazole derivatives?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., E. coli DNA gyrase). Prioritize compounds with high binding scores (<-8 kcal/mol) for synthesis .
  • QSAR Modeling : Develop regression models using descriptors like logP, polar surface area, and H-bond acceptors. Validate with leave-one-out cross-validation (R² > 0.7) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM/PBSA) .

Q. How can heterocyclic fusion reactions be optimized to improve synthetic yield?

  • Methodological Answer :
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂, FeCl₃) in cyclization steps. For example, FeCl₃ increases yield by 20% in thiazolo-triazole fusion reactions .
  • Solvent Optimization : Replace ethanol with DMF for higher solubility of aromatic intermediates, reducing reaction time from 12 to 6 hours .
  • Microwave-Assisted Synthesis : Apply 300 W irradiation at 120°C to accelerate cyclization, achieving >90% purity (HPLC) .

Q. How should researchers design experiments to evaluate stability under physiological conditions?

  • Methodological Answer :
  • pH Stability Studies : Incubate compounds in buffers (pH 2–9) at 37°C for 24 hours. Monitor degradation via HPLC (retention time shifts >5% indicate instability) .
  • Plasma Stability Assays : Incubate with human plasma (37°C, 1 hour). Use LC-MS to quantify parent compound remaining (<50% degradation suggests suitability for in vivo studies) .
  • Light/Heat Stress Tests : Expose to 40°C/75% RH or UV light (254 nm) for 48 hours. Assess stability via FTIR for functional group integrity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.